2-Bromo-3-fluoro-6-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIDBBAZCOTLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161497-33-1 | |
| Record name | 2-bromo-3-fluoro-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Utility of 2-Bromo-3-fluoro-6-methoxypyridine
Executive Summary
2-Bromo-3-fluoro-6-methoxypyridine (CAS: 1161497-33-1 ) is a highly functionalized heterocyclic building block extensively used in modern medicinal chemistry.[1] Its structure features a pyridine core decorated with three distinct functional groups—a bromine atom, a fluorine atom, and a methoxy group—arranged in a specific 2,3,6-substitution pattern. This unique arrangement provides orthogonal reactivity handles, allowing researchers to selectively modify the molecule to construct complex bioactive scaffolds, particularly in the development of GPR40 agonists (diabetes therapy) and antibacterial agents.
Chemical Identity & Physical Properties[3]
The molecule is defined by the precise positioning of its substituents, which dictates its electronic environment and reactivity profile.
Structural Specifications
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₅BrFNO[3]
-
SMILES: COC1=NC(=C(C=C1)F)Br
-
Molecular Weight: 206.01 g/mol [2]
Physical Data Table
| Property | Value | Note |
| Appearance | White to off-white solid | Crystalline powder form |
| Melting Point | N/A (Proprietary/Not Listed) | Typically low-melting solid (<100°C) based on analogs |
| Boiling Point | ~230°C (Predicted) | At 760 mmHg |
| LogP | 2.3 (Predicted) | Moderate lipophilicity suitable for drug discovery |
| Solubility | DMSO, Methanol, DCM, EtOAc | Sparingly soluble in water |
Structural Analysis & Electronic Effects
The This compound scaffold is governed by the interplay of its three substituents:
-
C2-Bromine (Br): Positioned adjacent to the pyridine nitrogen, this atom is highly activated for oxidative addition by transition metals (Pd, Ni). The inductive withdrawal from the nitrogen atom and the adjacent fluorine makes the C-Br bond weaker and more reactive than in simple bromopyridines.
-
C3-Fluorine (F): This atom exerts a strong inductive electron-withdrawing effect (-I) but also a resonance donating effect (+R). In this specific position, it modulates the pKa of the pyridine nitrogen and provides metabolic stability to the final drug candidate by blocking potential oxidation sites.
-
C6-Methoxy (OMe): An electron-donating group (+R) that increases electron density in the ring, particularly at the C3 and C5 positions. It serves as a masked hydroxyl group (pyridone precursor) or a stable ether linkage that improves solubility.
Synthesis & Preparation
The most robust synthetic route to this compound involves a regioselective Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated precursor.
Primary Synthetic Route
Precursor: 2,6-Dibromo-3-fluoropyridine. Reagent: Sodium Methoxide (NaOMe) in Methanol.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophilic methoxide ion attacks the electron-deficient pyridine ring.
-
Regioselectivity Challenge: The precursor has two electrophilic sites (C2 and C6).
-
Site C2: Flanked by the ring Nitrogen and the C3-Fluorine. This position is sterically crowded.
-
Site C6: Flanked by the ring Nitrogen and a C5-Hydrogen. This position is sterically accessible.[4]
-
-
Outcome: The methoxide preferentially attacks the less hindered C6 position , displacing the bromine atom to yield the target this compound as the major product.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via SNAr. Steric hindrance at C2 directs nucleophilic attack to C6.
Reactivity Profile & Applications
This scaffold is a "privileged structure" because it allows for sequential, site-selective functionalization.
Chemoselectivity
-
Suzuki-Miyaura Coupling: The C2-Br bond is the most reactive site. Palladium-catalyzed cross-coupling with aryl or alkyl boronates occurs exclusively at C2, leaving the C3-F and C6-OMe intact.
-
SNAr Displacement: Under forcing conditions (high heat, strong nucleophiles), the C6-OMe or C3-F groups can be displaced, but this requires specific activation.
-
Demethylation: The C6-OMe group can be cleaved using BBr₃ or HBr to generate the corresponding pyridone (2-bromo-3-fluoro-6-hydroxypyridine tautomer).
Experimental Protocol: Suzuki Coupling (General)
Objective: Coupling of this compound with Phenylboronic acid.
-
Charge: Add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a reaction vial.
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).
-
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Reactivity Logic Map
Caption: Orthogonal reactivity map. C2-Br is the primary handle for C-C and C-N bond formation.
Safety & Handling
-
GHS Classification: Warning.[5]
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep under inert atmosphere (Nitrogen/Argon) for long-term stability.
References
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. [Link]
- Google Patents. "Antidiabetic bicyclic compounds (WO2016022742A1).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. EnamineStore [enaminestore.com]
- 3. PubChemLite - 2-bromo-6-fluoro-3-methoxypyridine (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 4. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 5. This compound | C6H5BrFNO | CID 84673789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 2-Bromo-3-fluoro-6-methoxypyridine
Executive Summary & Chemical Identity
Role: Senior Application Scientist Context: This guide serves as an advanced technical supplement to a standard Safety Data Sheet (SDS). It is designed for medicinal chemists utilizing 2-Bromo-3-fluoro-6-methoxypyridine as a core scaffold in the synthesis of GPR40 agonists, kinase inhibitors, and other bioactive heterocycles.[1]
This molecule is a trifunctional pharmacophore builder :
-
C2-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
-
C3-Fluorine: Modulates pKa and metabolic stability (blocks oxidative metabolism at the C3 position).[1]
-
C6-Methoxy: An electron-donating group (EDG) that influences ring electronics and can serve as a latent alcohol (via demethylation).[1]
Core Identification Data
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1161497-33-1 |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| SMILES | COc1ccc(F)c(Br)n1 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.[1][3][4] |
Hazard Assessment & Causality (The "Why" Behind the H-Codes)
Standard SDS documents list hazards; this section explains the molecular mechanisms driving them to inform safer handling.
GHS Classification & Mechanistic Insight
| GHS Code | Hazard | Mechanistic Causality |
| H315 | Skin Irritant | Lipophilicity: The halogenated pyridine core is highly lipophilic, facilitating rapid dermal absorption.[1] Once in the lipid bilayer, it disrupts cellular membranes.[1] |
| H319 | Eye Irritant | Lewis Basicity: The pyridine nitrogen, though deactivated by fluorine, remains a weak base.[1] Contact with mucosal membranes alters local pH, causing immediate irritation.[1] |
| H335 | Respiratory Irritant | Dust/Aerosol: As a solid, fine particulates can be inhaled.[1] The fluorine substituent increases volatility slightly compared to non-fluorinated analogs, posing a risk to the upper respiratory tract.[1] |
Emergency Decision Matrix
The following logic flow dictates the immediate response to exposure, prioritizing neutralization and containment.
Figure 1: Emergency Response Logic Flow.[1] Note the specific recommendation for PEG-400/Ethanol for skin washing due to the compound's lipophilicity.[1]
Handling & Storage Protocols
Objective: Prevent hydrolysis and degradation of the methoxy group or photolytic cleavage of the C-Br bond.[1]
Storage Architecture[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] The C2-Br bond is susceptible to moisture-induced hydrolysis over long periods, potentially liberating HBr.[1]
-
Temperature: 2–8°C (Refrigerate).
-
Light: Amber vials are mandatory. Halogenated pyridines can undergo photo-dehalogenation.[1]
Engineering Controls
-
Enclosure: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Static Control: Use anti-static weighing boats. Fluorinated compounds often carry static charges that cause "flying powder" incidents.[1]
Synthetic Application: Palladium-Catalyzed Cross-Coupling
Context: The most common application of this compound is as an electrophile in Suzuki-Miyaura coupling to synthesize biaryl scaffolds (e.g., GPR40 agonists).[1]
Expert Insight: The C3-Fluorine atom exerts an inductive withdrawing effect, making the C2-Bromine more electrophilic and reactive toward oxidative addition by Pd(0) compared to non-fluorinated pyridines.[1] This allows for milder reaction conditions.[1]
Validated Protocol (Suzuki Coupling)
Based on patent literature for GPR40 agonist synthesis.[1]
Reagents:
-
Nucleophile: Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for resistance to basic conditions.[1]
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and backfill with Nitrogen (x3).
-
Charge Solids: Add the pyridine scaffold, boronic acid, K₂CO₃, and Pd catalyst to the flask under a positive stream of Nitrogen.
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes before addition. (Crucial: Oxygen poisons the Pd(0) species).[1]
-
Reaction: Heat to 80°C for 2–4 hours. Monitor via LCMS (Look for consumption of M+H = 206/208 doublet).[1]
-
Quench: Cool to RT, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Reaction Logic Visualization
Figure 2: Synthetic workflow for Suzuki coupling.[1] The "Degas" step is highlighted in yellow as the critical failure point for this reaction.[1]
Disposal & Environmental Compliance
-
Halogenated Waste: This compound contains Bromine and Fluorine.[1][2] It must not be mixed with general organic waste.[1]
-
Incineration: High-temperature incineration equipped with scrubbers is required to capture HF and HBr gases generated during combustion.[1]
-
Aquatic Toxicity: As a halogenated pyridine, assume high toxicity to aquatic life (H400/H410).[1] Do not allow entry into drains.[1]
References
-
Google Patents. (2016).[1] WO2016022742A1 - Antidiabetic bicyclic compounds.[1] (Example of Suzuki coupling application). Retrieved October 2025, from [1]
-
AA Blocks. (2018). Building Blocks Catalog - this compound. Retrieved October 2025, from [Link][1]
Sources
- 1. 1361698-19-2|2-Bromo-3-fluoro-6-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. aablocks.wordpress.com [aablocks.wordpress.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. KR20190075931A - ì¤í¼ë¡ ê³ ë¦¬ íí©ë¬¼ - Google Patents [patents.google.com]
2-Bromo-3-fluoro-6-methoxypyridine melting point and boiling point
[1][2][3][4][5]
Executive Summary
This compound (CAS: 1161497-33-1) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and GPR40 agonists. Its unique substitution pattern—combining a reactive bromine handle, a metabolic blocking fluorine atom, and an electron-donating methoxy group—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a comprehensive analysis of its physical properties, synthesizing available experimental data with structural activity relationship (SAR) predictions where specific public data is proprietary or sparse.
Physical Properties & Identification[4][6]
Core Identity Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1161497-33-1 (Primary), 1227579-37-8 (Alt) |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 205.01 g/mol |
| SMILES | COC1=NC(Br)=C(F)C=C1 |
| Physical Form | Solid (Crystalline Powder) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
Melting and Boiling Point Analysis
Note: Direct experimental values for this specific isomer are rarely reported in open-access standard databases. The following values represent a synthesis of vendor data and SAR-based estimations.
| Property | Value / Estimate | Confidence Level |
| Melting Point | 45°C – 65°C (Estimated) | Medium (Based on physical form "Powder" and analog comparison) |
| Boiling Point | 220°C – 235°C (Estimated at 760 mmHg) | High (Derived from structural analogs) |
| Flash Point | >100°C (Predicted) | High |
Scientific Rationale for Estimations (SAR Analysis):
-
Boiling Point: The non-fluorinated analog, 2-Bromo-6-methoxypyridine (CAS 40473-07-2), has a boiling point of 206°C . The addition of a fluorine atom typically increases the boiling point by 15-20°C due to increased molecular weight and polarity, placing the expected BP for the target compound in the 220-235°C range.
-
Melting Point: While 2-Bromo-6-methoxypyridine is often a liquid or low-melting solid, the introduction of fluorine at the 3-position disrupts symmetry less than other halogens but significantly alters crystal packing forces. Vendors consistently describe CAS 1161497-33-1 as a "powder," confirming it is a solid at room temperature, likely melting in the lower range (40-65°C).
Synthesis & Production Methodologies
The synthesis of this compound typically employs Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyridine ring, further activated by the fluorine atom, allows for regioselective methoxylation.
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis via SₙAr mechanism. The fluorine atom at C3 directs nucleophilic attack to C6 due to electronic activation and steric considerations.
Experimental Protocol (Standardized)
Objective: Synthesis from 2,6-Dibromo-3-fluoropyridine.
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2,6-Dibromo-3-fluoropyridine (1.0 eq) in anhydrous Methanol.
-
Reagent Addition: Slowly add Sodium Methoxide (NaOMe, 1.05 eq) solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Note: Over-reaction can lead to dimethoxy byproducts.
-
-
Quench & Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to separate the product from any regioisomers.
Handling, Stability & Characterization
Stability Profile
-
Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >50°C during storage to prevent degradation or melting (if solid).
-
Reactivity: The C2-Bromine is highly reactive toward oxidative addition (Pd-catalysis). The C6-Methoxy group is stable but can be demethylated under strong acidic conditions (e.g., BBr₃) to yield the pyridone.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).
Analytical Characterization (Expected)
To validate the identity of the compound, researchers should look for the following signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.95 ppm (s, 3H): Characteristic sharp singlet for the Methoxy group (-OCH₃).
-
δ ~7.30 ppm (dd, 1H): Proton at C5, coupling with F (C3) and H (C4).
-
δ ~7.50 ppm (dd, 1H): Proton at C4, showing vicinal coupling to H (C5) and geminal coupling to F.
-
-
¹⁹F NMR:
-
Single peak expected around -120 to -130 ppm , confirming the presence of the fluorine atom.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1161497-33-1. Retrieved from [Link]
- World Intellectual Property Organization (2016).Patent WO2016022742A1: Antidiabetic bicyclic compounds. (Describes use as starting material).
The Synthetic Chemist's Guide to 2-Bromo-3-fluoro-6-methoxypyridine: Sourcing, Synthesis, and Application
For the discerning researcher and professional in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Bromo-3-fluoro-6-methoxypyridine, a trifunctionalized pyridine derivative, has emerged as a valuable intermediate in medicinal chemistry. Its unique substitution pattern offers a versatile platform for the introduction of diverse functionalities, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This technical guide provides an in-depth analysis of the commercial landscape, synthetic considerations, quality control, and practical applications of this important heterocyclic compound.
The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. When incorporated into a pyridine ring, a common scaffold in numerous approved drugs, these effects are amplified. The pyridine nitrogen also provides a handle for modulating aqueous solubility and for establishing key interactions with biological targets. The presence of a bromine atom in this compound offers a convenient point for further functionalization through various cross-coupling reactions, making it a highly sought-after building block.
Commercial Availability: A Comparative Overview
A reliable supply of starting materials is the foundation of any successful research program. This compound (CAS No. 1161497-33-1) is available from a number of reputable chemical suppliers. However, purity, available quantities, and lead times can vary. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity Specification | Available Quantities |
| Fluorochem | F555889 | ≥95%[1] | 100 mg, 250 mg, 1 g, 5 g, 10 g[1] |
| BLD Pharm | BD109459 | ≥95% | Custom |
| Sigma-Aldrich | Enamine-ENA428072621 | - | Inquire |
It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) from any supplier to confirm the identity and purity of the material before use.
Synthetic Routes and Impurity Profiling
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that could interfere with subsequent reactions or biological assays. While specific, detailed preparations for this exact molecule are not abundant in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for related fluorinated and methoxylated pyridines.
A plausible synthetic pathway would likely involve the multi-step transformation of a readily available pyridine precursor. One common approach involves the diazotization of an aminopyridine followed by a fluorination reaction, and subsequent bromination. For instance, a process could start from a methoxy-aminopyridine, which is then fluorinated and brominated to yield the final product. A Chinese patent describes a similar process for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which involves the diazotization of 2-methoxy-5-aminopyridine followed by a reaction with a fluorination reagent and subsequent bromination[2].
Caption: Plausible synthetic route to this compound.
Potential Impurities to Consider:
-
Isomeric Impurities: Incomplete regioselectivity during bromination could lead to the formation of isomers such as 2-Bromo-5-fluoro-6-methoxypyridine or 4-Bromo-3-fluoro-6-methoxypyridine. The presence of these isomers can complicate purification and may lead to undesired side products in subsequent reactions.
-
Starting Material Carryover: Incomplete reactions can result in the presence of unreacted starting materials or intermediates.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Recommended Analytical Methods:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine and bromine substituents. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The carbon NMR will show characteristic signals for the methoxy carbon and the six carbons of the pyridine ring. The C-F and C-Br carbons will exhibit characteristic chemical shifts. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. PubChem predicts a monoisotopic mass of 204.95386 Da[3]. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | These chromatographic techniques are crucial for separating the desired product from any isomeric impurities, starting materials, or byproducts. |
Applications in Synthetic Chemistry
The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound can be readily coupled with a variety of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl substituents at the 2-position of the pyridine ring. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups[4].
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base to introduce amino functionalities at the 2-position.
Sources
Methodological & Application
High-Fidelity Suzuki-Miyaura Coupling of 2-Bromopyridines
Topic: Suzuki-Miyaura Coupling of 2-Bromopyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 2-pyridyl moiety is a ubiquitous pharmacophore in drug discovery, yet 2-bromopyridines remain "privileged but problematic" substrates in Suzuki-Miyaura cross-coupling.[1] Unlike phenyl halides, 2-bromopyridines present a dual challenge: catalyst poisoning via nitrogen coordination and electronic deactivation of the catalytic cycle.
This guide moves beyond legacy conditions (e.g., Pd(PPh₃)₄), which often suffer from stalled conversion and high catalyst loading. Instead, we define a modern, self-validating workflow utilizing bulky dialkylbiarylphosphine ligands (Buchwald ligands) and pre-formed Pd(II) precatalysts. These systems sterically preclude non-productive N-binding while accelerating oxidative addition.
The "2-Pyridyl Problem": Mechanistic Causality
To optimize conditions, one must understand the failure mode. In standard couplings, the pyridine nitrogen possesses a lone pair capable of displacing labile ligands (like phosphines) on the Palladium center.
The Coordination Trap
When using non-bulky ligands (e.g., PPh₃), the pyridine nitrogen binds to the Pd(II) intermediate after oxidative addition or to the Pd(0) species, forming a stable, catalytically inactive "sink." This shuts down the cycle, requiring high temperatures or excessive catalyst loading to force turnover.
The Solution: Steric Bulk & Precatalysts
-
Steric Bulk: Ligands like XPhos and SPhos possess significant steric bulk (biaryl backbone + cyclohexyl groups). This bulk creates a "molecular wall" that physically prevents the pyridine nitrogen from coordinating to the Pd center, forcing the reaction through the productive catalytic cycle.
-
Precatalysts (Pd-G3/G4): Traditional Pd sources (Pd(OAc)₂ or Pd₂dba₃) require reduction in situ, a variable process. Buchwald G4 Precatalysts contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a precise 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.
Mechanistic Pathway Visualization
The following diagram contrasts the "Dead End" pathway (N-coordination) with the "Productive" pathway enabled by bulky ligands.
Caption: Figure 1. Mechanistic divergence in 2-bromopyridine coupling. Bulky ligands (Green path) prevent the formation of stable, inactive N-Pd complexes (Red path).
Critical Parameter Optimization
Ligand Selection Matrix
Do not guess. Select the ligand based on the specific challenge of your substrate.
| Ligand | Structure Class | Best Use Case | Why? |
| XPhos | Dialkylbiarylphosphine | General Purpose | Excellent balance of stability and activity. Ideal for unhindered boronic acids. |
| SPhos | Dialkylbiarylphosphine | Sterically Hindered | High activity for ortho-substituted boronic acids due to unique flexibility. |
| RuPhos | Dialkylbiarylphosphine | Electron-Poor | Stabilizes the oxidative addition complex; good for highly deactivated systems. |
| AdBippyPhos | Ferrocenyl Phosphine | Highly Challenging | Extremely bulky; effective when standard Buchwald ligands fail. |
Base & Solvent: The "Goldilocks" Zone
For 2-bromopyridines, strong bases (e.g., KOtBu) can trigger side reactions or degradation.
-
Recommendation: Use K₃PO₄ (Potassium Phosphate Tribasic) .
-
Solvent System: A biphasic mixture of 1,4-Dioxane : Water (4:1) is superior. The water is strictly necessary to dissolve the inorganic base and facilitate the transmetallation step via the formation of the Pd-hydroxo species.
Standardized Protocols
Protocol A: The "Workhorse" Method (XPhos Pd G4)
Applicable for 80% of standard 2-bromopyridine couplings.
Reagents:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)[2]
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the 2-bromopyridine, boronic acid, XPhos Pd G4, and K₃PO₄.
-
Note: If the boronic acid is known to protodeboronate (e.g., 2-pyridylboronic acid), see Protocol B.
-
-
Degas: Seal the vial. Evacuate and backfill with inert gas (Nitrogen or Argon) 3 times.
-
Solvate: Add the degassed Dioxane/Water mixture via syringe.
-
Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.
-
-
React: Heat to 80 °C for 2–4 hours.
-
Monitoring: Check by LCMS. If conversion is <50% after 1 hour, raise temp to 100 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.
Protocol B: The "Slow Release" Method (MIDA Boronates)
Applicable when the coupling partner is unstable (e.g., coupling 2-bromopyridine with a 2-pyridyl boron species).
Unstable boronic acids undergo rapid protodeboronation before they can couple.[1] MIDA boronates hydrolyze slowly, keeping the concentration of free boronic acid low but constant (matching the catalytic turnover rate).
Reagents:
-
2-Bromopyridine derivative (1.0 equiv)
-
Boron Source: 2-Pyridyl MIDA Boronate (1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 equiv) or Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (5:1)
Step-by-Step:
-
Charge: Combine halide, MIDA boronate, catalyst, and base in the vial.
-
Solvate: Add Dioxane/Water (5:1).
-
React: Heat to 60 °C (milder temp) for 4–12 hours.
-
Crucial: High temperature accelerates protodeboronation of the released acid. Keep it mild.
-
-
Workup: Standard aqueous extraction.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., AdBippyPhos or tBuXPhos ) to prevent N-binding. |
| Protodeboronation (Ar-H) | Unstable Boronic Acid | 1.[1][3][4] Switch to MIDA Boronate or BF₃K salt .2. Lower reaction temperature.3. Use anhydrous conditions with CsF base (rare, but effective). |
| Homocoupling (Ar-Ar) | Oxidation | Oxygen leak. Ensure rigorous degassing. Increase boronic acid equivalents. |
| Pd Black Precipitate | Catalyst Decomposition | The active species is crashing out. Add free ligand (e.g., 1 mol% extra XPhos) to stabilize the Pd(0). |
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Alkylaminopiperidines as Handles for the Preparation of Highly Active Palladium Precatalysts.J. Org. Chem. 2014, 79, 4161–4166.
-
Mechanism of 2-Pyridyl Coupling: Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5]J. Am. Chem. Soc. 2007, 129, 3358–3366.
-
MIDA Boronate "Slow Release": Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6]J. Am. Chem. Soc. 2009, 131, 6961–6963.
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.J. Am. Chem. Soc. 2017, 139, 13156–13165.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conversion rates in Buchwald amination of pyridines
Status: Operational Ticket ID: BHA-PYR-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Conversion in Pyridine Substrates
Introduction: The "Pyridine Paradox"
Welcome to the technical support module for pyridine functionalization. You are likely here because your standard coupling conditions—which work perfectly on phenyl halides—have failed on a pyridine substrate.
The Core Problem: Pyridines are "privileged scaffolds" in medicinal chemistry but "catalyst poisons" in organometallic chemistry. The basic nitrogen atom (
This guide provides a self-validating logic system to bypass this inhibition and restore catalytic turnover.
Module 1: Catalyst & Ligand Selection
Diagnosis: If your reaction stalls at <10% conversion, your catalyst is likely trapped in an off-cycle pyridine complex.
The Fix: You must use a ligand that is bulky enough to sterically prevent the pyridine nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-X bond.
Ligand Decision Matrix
Do not guess. Select your ligand based on the specific amine nucleophile you are coupling.
| Amine Class | Recommended Ligand | Why? |
| Primary Amines (Aliphatic) | BrettPhos | Selective for |
| Primary Amines (Anilines) | BrettPhos or tBuBrettPhos | High activity; |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | The "Gold Standard" for |
| Amides / Carbamates | tBuBrettPhos | Specifically tuned for weaker nucleophiles. |
| General / Halopyridines | XPhos | Excellent general utility for converting aryl chlorides.[1] |
Critical Technical Note: Avoid older generation ligands like
, dppf, or BINAP for difficult pyridines. They lack the steric bulk required to prevent pyridine inhibition.
Precatalyst Strategy: The G3/G4 Advantage
Stop using
-
Recommendation: Use Buchwald G3 or G4 Palladacycles .
-
Mechanism: These activate rapidly at room temperature upon exposure to base, generating the active
species immediately. -
G3 vs. G4: G4 is methylated on the backbone, improving solubility and preventing the carbazole byproduct from re-entering the catalytic cycle.[2] Use G4 if available.
Module 2: Visualizing the Failure Point
The following diagram maps the standard catalytic cycle against the specific failure mode caused by pyridine substrates.
Figure 1: The catalytic cycle showing the "Off-Cycle Trap" (Red) where pyridine nitrogen coordinates to Palladium, halting the reaction.
Module 3: Base & Solvent Optimization
If the catalyst is the engine, the base is the fuel. Using the wrong base is a common cause of substrate decomposition (dark mixtures, low mass balance).
Base Selection Guide
| Base | pKa (conj.[3] acid) | Use Case | Risk Factor |
| NaOtBu | ~17 | Standard. Fastest rates. | High. Incompatible with esters, nitriles, and base-sensitive heterocycles. |
| LiHMDS | ~26 | Sensitive Substrates. Non-nucleophilic. | Medium. Good for preventing transamidation side reactions. |
| Cs₂CO₃ | ~10 | Mild. Essential for esters/aldehydes. | Low. Slow reaction; requires polar solvent (Dioxane or DMF). |
| K₃PO₄ | ~12 | Mild/Hydrated. | Low. Often requires water (1-2%) to solubilize the base. |
The "Iodide Effect" (Pro Tip)
Contrary to standard textbook knowledge (
-
Reason: The iodide anion (
) binds strongly to Pd, forming bridging dimers that are inactive. -
Solution: If using an iodopyridine, switch to the bromopyridine or chloropyridine . If you must use iodide, use a solvent that sequesters the anion (e.g., highly polar solvents) or add a silver salt (AgOTf) to strip the iodide (advanced users only).
Module 4: Standard Micro-Screening Protocol
Do not run a 100mg reaction immediately. Use this self-validating screening protocol to save material.
Reagents:
-
Substrate: 2-Chloropyridine derivative (
mmol) -
Amine: 1.2 equivalents
-
Catalyst: RuPhos Pd G4 (for
amines) or BrettPhos Pd G4 (for amines) - Load at 2 mol% . -
Base: Screen NaOtBu (Strong) vs. Cs₂CO₃ (Weak).[4]
-
Solvent: 1,4-Dioxane (0.1 M concentration).
Step-by-Step Workflow:
-
Prepare Stock Solutions: Weigh solids into a vial inside a glovebox (or under strict
flow). Dissolve precatalyst in solvent just before use. -
Dosing: Add aryl halide, amine, and base to a reaction vial equipped with a stir bar.
-
Inerting: Cap the vial with a septum. Purge with
for 5 minutes (or 3 vacuum/backfill cycles). -
Initiation: Inject the catalyst stock solution through the septum.
-
Incubation: Heat to 80°C for 2 hours.
-
Analysis: Take a
aliquot. Dilute in MeCN. Analyze by LCMS.
Success Criteria:
-
>80% Conversion: Scale up immediately.
-
<10% Conversion: Switch Ligand (Refer to Module 1).
-
Decomposition: Switch Base to
or .
Module 5: Troubleshooting FAQs
Q: My reaction turns black immediately and yields no product. What happened?
A: "Palladium Black" formation. The active
-
Cause: Pyridine poisoning or lack of oxidative addition.[5]
-
Fix: Increase ligand bulk (switch to tBuBrettPhos ) or increase catalyst loading to 5 mol%. Ensure strict
-free conditions.
Q: I see conversion of the starting material, but the product mass is wrong (M-H instead of M-Amine).
A: You are observing Hydrodehalogenation . The Pd inserted into the C-X bond but underwent
-
Fix: This is common with primary amines. Switch to BrettPhos (specifically designed to suppress this pathway). Lower the reaction temperature.
Q: Can I use Pyridine as the solvent? A: Absolutely not. Pyridine is a competitive inhibitor. Use non-coordinating solvents like Toluene, Dioxane, or t-Amyl Alcohol. Avoid Acetonitrile for the same reason.
Q: I am coupling a 2-aminopyridine (as the nucleophile). It won't work. A: 2-aminopyridines are poor nucleophiles because the ring nitrogen withdraws electron density from the exocyclic amine.
-
Fix: Use LHMDS as the base to fully deprotonate the amine before it attacks the Pd center. Use tBuBrettPhos Pd G4.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9][10][11][12] Reaction intermediates and structure-activity relationships.[1][6][8][13][14][15] Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
- 1. entegris.com [entegris.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Guide: 13C NMR Chemical Shifts for Fluorinated Methoxypyridines
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, NMR Spectroscopists Focus: Structural Elucidation, Substituent Effects, and Acquisition Protocols
Executive Summary: The "Invisible" Carbon Challenge
Fluorinated methoxypyridines are privileged scaffolds in modern drug discovery (e.g., kinase inhibitors, GPCR ligands) due to their ability to modulate lipophilicity and metabolic stability. However, for the analytical chemist, they present a unique challenge.
Unlike standard organic molecules, the 13C NMR spectra of these compounds are dominated by heteronuclear spin-spin coupling (
This guide compares the standard 13C{1H} acquisition against advanced decoupling techniques and provides a predictive framework for assigning chemical shifts in these systems.
Mechanistic Insight: The Fluorine Effect
To accurately assign these spectra, one must understand the causality between the fluorine substituent and the carbon framework. Fluorine exerts two competing effects:
-
Inductive Effect (-I): Withdraws electron density through the sigma bond (Deshielding/Downfield shift).
-
Resonance Effect (+R): Donates electron density into the pi-system (Shielding/Upfield shift).
The "Fingerprint" of C-F Coupling
The most diagnostic feature is not the shift itself, but the magnitude of the coupling constant (
| Relationship | Notation | Typical | Diagnostic Value |
| Direct (Ipso) | 230 – 270 | Definitive proof of C-F bond. | |
| Ortho | 15 – 35 | Identifies adjacent carbons. | |
| Meta | 4 – 10 | Often distinct; helps assign ring orientation. | |
| Para | 2 – 5 | Small, sometimes unresolved broadening. |
Comparative Analysis: Chemical Shift Data
Because specific literature data for every isomer can be sparse or solvent-dependent, the most robust method for assignment is Substituent Chemical Shift (SCS) Additivity . By applying known shifts of 2-fluoropyridine and 2-methoxypyridine to the pyridine core, we can predict the shifts of disubstituted analogs with high accuracy.
Table 1: Base Reference Values (CDCl3)
Base Pyridine Shifts: C2 (150.0), C3 (124.0), C4 (136.0)
| Substituent | Position Effect | Mechanism | |
| Fluorine | Ipso (C-F) | +35.0 | Strong Inductive (-I) |
| Ortho | -13.0 | Resonance Shielding (+R) | |
| Meta | +4.0 | Weak Inductive | |
| Para | +6.0 | Inductive/Field Effect | |
| Methoxy | Ipso (C-OMe) | +54.0 | Strong Deshielding |
| Ortho | -14.0 | Resonance Shielding | |
| Meta | +1.0 | Negligible | |
| Para | -6.0 | Resonance Shielding |
Table 2: Predicted vs. Observed Shifts for Key Isomers
Values calculated using SCS additivity rules. Coupling constants (
| Isomer | Carbon | Predicted | Expected Multiplicity ( |
| 2-Fluoro-3-methoxypyridine | C2 (F) | 152.0 | Doublet ( |
| C3 (OMe) | 143.0 | Doublet ( | |
| C4 | 121.0 | Doublet ( | |
| C5 | 122.0 | Doublet ( | |
| C6 | 141.0 | Doublet ( | |
| 2-Fluoro-4-methoxypyridine | C2 (F) | 165.0 | Doublet ( |
| C3 | 95.0 | Doublet ( | |
| C4 (OMe) | 167.0 | Doublet ( | |
| C5 | 107.0 | Doublet ( | |
| C6 | 148.0 | Doublet ( | |
| 2-Fluoro-6-methoxypyridine | C2 (F) | 163.0 | Doublet ( |
| C3 | 100.0 | Doublet ( | |
| C4 | 142.0 | Doublet ( | |
| C5 | 106.0 | Doublet ( | |
| C6 (OMe) | 163.0 | Doublet ( |
Critical Insight: In 2-Fluoro-6-methoxypyridine , C2 and C6 appear at very similar chemical shifts (~163 ppm). However, C2 will be a wide doublet (
Hz), while C6 will be a narrow doublet (Hz). This difference in coupling is the only reliable way to distinguish them.
Experimental Protocols
Protocol A: Standard 13C{1H} (The "Messy" Spectrum)
Use this for routine checks, but expect signal loss on quaternary carbons.
-
Solvent: CDCl3 or DMSO-d6.[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Fluorinated carbons have no attached protons and relax slowly (long T1).
-
Pulse Angle: 30° (to allow faster repetition).
-
Scans: Minimum 1024 (due to signal splitting reducing peak height).
Protocol B: Optimized 13C{1H, 19F} (The "Clean" Spectrum)
Use this for publication-quality data to collapse multiplets into singlets.
-
Hardware: Requires a probe capable of triple resonance (H/C/F) or a specialized dual-broadband probe.
-
Decoupling: Apply Inverse Gated Decoupling on the 1H channel (to avoid NOE distortion) and WALTZ-16 decoupling on the 19F channel.
-
Result: All doublets collapse to singlets. Signal-to-noise ratio (S/N) improves by 2x-4x.
-
Validation: Run a quick coupled scan to measure
values for structural assignment, then the decoupled scan for clarity.
Protocol C: Relaxation Doping (For Quaternary Carbons)
If C-F or C-OMe peaks are missing.
-
Reagent: Chromium(III) acetylacetonate [Cr(acac)3] .
-
Concentration: Add ~2-5 mg to the NMR tube.
-
Mechanism: Paramagnetic relaxation shortens T1 for all carbons, specifically intensifying the slow-relaxing quaternary carbons (C-F and C-OMe).
Visualizations
Diagram 1: Structural Elucidation Workflow
This decision tree guides the researcher through the assignment process using coupling constants.
Caption: Logical workflow for assigning 13C signals in fluorinated pyridines based on J-coupling magnitude.
Diagram 2: The "Coupling Map" of 2-Fluoropyridine
Visualizing how the fluorine atom "talks" to the ring carbons via spin-spin coupling.
Caption: Magnitude of C-F coupling constants (
References
-
Doddrell, D., et al. (1976). 13C Nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.
-
Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[2]
-
Reichert, D. (2005). Solid-State NMR of Fluorinated Compounds. Annual Reports on NMR Spectroscopy.
-
ChemicalBook. (n.d.). 2-Fluoropyridine 13C NMR Spectrum.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
Technical Guide: Mass Spectrometry Characterization of 2-Bromo-3-fluoro-6-methoxypyridine
Part 1: Executive Summary & Strategic Context
In the synthesis of fluorinated heterocycles for pharmaceutical scaffolds, 2-Bromo-3-fluoro-6-methoxypyridine (MW: 205.97/207.97 Da) represents a critical building block. However, its structural integrity is frequently compromised by the formation of regioisomers (e.g., 2-bromo-6-fluoro-3-methoxypyridine) during nucleophilic aromatic substitution (
This guide provides a definitive fragmentation analysis to distinguish the target compound from its isobaric alternatives. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, specifically the "Ortho Effect" facilitated by the 6-methoxy substituent, which serves as the primary diagnostic filter.
Part 2: Fragmentation Mechanics & Pattern Analysis[1]
The Molecular Ion & Isotopic Signature
The mass spectrum of this compound is dominated by the bromine isotope pattern.
-
Base Peaks (
): A characteristic 1:1 doublet at m/z 206 ( Br) and m/z 208 ( Br). -
Significance: This doublet confirms the presence of exactly one bromine atom. Any deviation from a 1:1 ratio suggests contamination with des-bromo or di-bromo byproducts.
Primary Fragmentation Pathways (EI Source)
The fragmentation is driven by the stability of the pyridine ring and the lability of the methoxy group.
Pathway A: Methyl Radical Loss (Diagnostic)
-
Transition:
-
Observed Ions: m/z 191 / 193
-
Mechanism: The methoxy group at the C6 position (ortho to Nitrogen) allows for a specific rearrangement. The loss of a methyl radical generates a stable N-methyl-2-pyridone-like cation .
-
Differentiation Factor: This peak is significantly more intense in 2- and 6-methoxypyridines compared to 3-methoxypyridines due to the resonance stabilization available only when the oxygen is ortho/para to the ring nitrogen.
Pathway B: Carbon Monoxide Loss
-
Transition:
-
Observed Ions: m/z 163 / 165
-
Mechanism: Following methyl loss, the carbonyl-like oxygen is expelled as CO, resulting in a ring contraction or a destabilized pyridinium ion.
Pathway C: Halogen Scission
-
Transition:
-
Observed Ion: m/z 127 (Single peak, no isotope pattern)
-
Mechanism: Direct cleavage of the C-Br bond. Note that C-F cleavage is rare in EI-MS due to the high bond strength of the C-F bond (~485 kJ/mol).
Part 3: Comparative Analysis (Target vs. Alternatives)
The primary challenge in drug development is distinguishing the target from its Regioisomer: 2-Bromo-6-fluoro-3-methoxypyridine .
Table 1: Diagnostic Comparison of Fragmentation Patterns
| Feature | Target: 6-Methoxy Isomer | Alternative: 3-Methoxy Isomer | Mechanistic Reason |
| [M-15]+ Intensity | High (Base Peak or >80%) | Low to Moderate (<40%) | 6-OMe allows resonance stabilization into a pyridone-like cation (Ortho Effect). 3-OMe cannot form this stable quinoid structure. |
| [M-30]+ (Loss of CH2O) | Moderate | High | 3-OMe isomers often favor losing formaldehyde ( |
| [M-33]+ (Loss of F + CH3) | Low | Low | Fluorine is tightly bound in both; rarely diagnostic. |
| HCN Loss | Observed later in pathway | Observed early | Position of substituents affects ring stability. |
Performance Verdict: To validate the synthesis of this compound, the analyst must prioritize the Ratio of m/z 191 to m/z 206 . A ratio >0.8 strongly supports the 6-methoxy regioisomer (Target). A ratio <0.4 suggests the 3-methoxy impurity.
Part 4: Experimental Protocol
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Filtration: Pass through a 0.2 µm PTFE filter to remove inorganic salts (critical for ESI sources).
-
Dilution: Dilute 1:100 with mobile phase before injection.
Instrument Parameters (GC-MS Electron Impact)
-
Inlet Temp: 250°C (Split 20:1).
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Ion Source: EI (70 eV).
-
Source Temp: 230°C.
-
Scan Range: 40–350 amu.
Self-Validating Workflow
-
Step 1: Check m/z 206/208. Is it 1:1? (Yes = Br present).
-
Step 2: Check m/z 127. Is it present? (Yes = Loss of Br, confirms core mass).
-
Step 3: Calculate Ratio
. If > 0.8, identity is confirmed as 6-methoxy isomer.
Part 5: Visualization of Fragmentation Pathway
The following diagram illustrates the specific high-energy bond cleavages characteristic of the target molecule.
Caption: Figure 1. EI-MS Fragmentation pathway of this compound. The bold path (Loss of Methyl) is the primary diagnostic for the 6-methoxy regioisomer.
Part 6: References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2][3] National Institute of Standards and Technology.[2] [Link]
-
Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, Vol 7. (Foundational work on pyridine fragmentation).
Sources
A Comparative Guide to the Bioisosteric Replacement of 2-Bromo-3-fluoro-6-methoxypyridine in Structure-Activity Relationship (SAR) Studies
This guide provides an in-depth comparison of common bioisosteric replacements for the 2-bromo-3-fluoro-6-methoxypyridine scaffold, a prevalent starting point in contemporary drug discovery. We will delve into the strategic rationale behind selecting specific bioisosteres, their synthetic accessibility, and their impact on critical drug-like properties, including physicochemical characteristics, target potency, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize lead compounds.
Part 1: The Strategic Imperative of Bioisosterism in Lead Optimization
Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a molecular fragment with another that possesses similar physical or chemical properties, with the goal of enhancing a molecule's therapeutic profile.[1][2] This approach allows for the meticulous tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, potency, selectivity, and toxicity profile.[3][4] By making strategic bioisosteric replacements, chemists can navigate the complex, multi-parameter landscape of drug optimization to identify candidates with a higher probability of clinical success.[1][5]
The pyridine ring, an aromatic heterocycle, is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs.[6] Its nitrogen atom can act as a hydrogen bond acceptor and can be used to modulate the molecule's overall basicity and solubility, making it a versatile component for engaging with biological targets.[6]
The specific scaffold, This compound , serves as an excellent and highly versatile starting point for Structure-Activity Relationship (SAR) studies. Its key features include:
-
2-Bromo group: An essential synthetic "handle" for introducing diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
3-Fluoro group: The fluorine atom is a small, highly electronegative substituent that can lower the pKa of the pyridine nitrogen, reducing unwanted basicity. It can also form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with the target protein and block metabolic oxidation at that position.[7][8][9]
-
6-Methoxy group: A common feature that can influence conformation and serve as a hydrogen bond acceptor.
The challenge lies in strategically replacing this scaffold to optimize a lead compound's properties without losing its desired biological activity. This guide compares several common bioisosteric replacements to inform this decision-making process.
Part 2: A Comparative Analysis of Key Bioisosteric Replacements
The success of a bioisosteric replacement is highly context-dependent, relying on the specific target and the desired property improvements.[3][10] Below, we compare several alternatives to the this compound core, providing the rationale for their selection and their anticipated impact.
Candidate 1: Phenyl and Substituted Phenyl Rings
-
Rationale: The "phenyl-pyridyl switch" is a classic strategy. Replacing the pyridine with a phenyl ring removes the hydrogen bond-accepting nitrogen and significantly increases lipophilicity. This can be advantageous for crossing the blood-brain barrier or enhancing binding in a hydrophobic pocket. Introducing substituents on the phenyl ring allows for fine-tuning of electronic and steric properties.
-
Synthetic Feasibility: The bromo-handle on the parent scaffold is readily exploited. A Suzuki-Miyaura coupling reaction with a corresponding boronic acid or ester is a high-yield, robust method for synthesizing these analogs.
Candidate 2: Alternative Diazine Heterocycles (Pyrimidine, Pyridazine)
-
Rationale: Replacing the pyridine with a pyrimidine or pyridazine introduces a second nitrogen atom into the ring. This modification significantly alters the electronic distribution, dipole moment, and hydrogen bonding capabilities of the scaffold.[11] It can be used to pick up an additional hydrogen bond with the target, reorient the molecule in the binding pocket, or improve aqueous solubility.
-
Synthetic Feasibility: These analogs can often be synthesized via inverse-electron-demand Diels-Alder reactions or by coupling substituted diazine precursors.[11]
Candidate 3: Saturated Heterocycles (e.g., 3-Azabicyclo[3.1.1]heptane)
-
Rationale: Moving from a flat, aromatic scaffold to a three-dimensional saturated ring is a modern strategy to improve physicochemical properties.[12] Saturated bioisosteres like 3-azabicyclo[3.1.1]heptane can increase aqueous solubility, improve metabolic stability by removing sites of aromatic oxidation, and provide novel vectors for exploring 3D space within a binding site.[12][13]
-
Synthetic Feasibility: The synthesis of these bicyclic systems is more complex than simple aromatic couplings and often requires multi-step sequences.[12]
Comparative Data Summary
The following table summarizes the predicted impact of these bioisosteric replacements on key physicochemical and pharmacological properties relative to the parent this compound scaffold.
| Bioisostere | Parent Scaffold | Phenyl | Pyrimidine | 3-Azabicyclo[3.1.1]heptane |
| Structure | This compound | 2-Bromo-3-fluoro-6-phenylpyridine (example) | 2-(Pyrimidin-5-yl)-3-fluoro-6-methoxypyridine (example) | 2-(3-azabicyclo[3.1.1]heptan-3-yl)-3-fluoro-6-methoxypyridine (example) |
| Calculated LogP | ~2.5 | Increase (~3.5-4.0) | Decrease (~1.5-2.0) | Significant Decrease (~1.0-1.5) |
| Aqueous Solubility | Moderate | Decrease | Increase | Significant Increase |
| Metabolic Stability | Moderate (risk of oxidation) | Varies (depends on substitution) | Generally Improved | Significantly Improved |
| H-Bond Acceptors | 1 (Pyridine N) | 0 | 2 (Pyrimidine N's) | 1 (Amine N) |
| 3D Shape | Flat | Flat | Flat | Globular/3D |
| Primary Rationale | Balanced Start Point | Increase lipophilicity, explore hydrophobic pockets | Increase polarity, add H-bond acceptors, improve solubility | Improve ADME profile, escape "flatland", explore 3D space |
Part 3: Experimental Validation Framework
Systematic evaluation of each new analog is critical to building a robust SAR dataset.[14][15][16] The following protocols describe standard assays for quantifying binding affinity, functional activity, and key ADME properties.
Overall SAR Workflow
The process of SAR exploration is iterative, involving a continuous feedback loop between chemical synthesis and biological testing.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Protocol 1: Ligand Binding Assay (ELISA-based)
This protocol determines the concentration at which a test compound inhibits 50% of the binding of a known ligand to the target protein (IC50), providing a measure of binding affinity.[17][18][19]
Materials:
-
High-bind 96-well microplate
-
Recombinant target protein
-
Biotinylated ligand specific for the target
-
Test compounds (serially diluted in DMSO, then assay buffer)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Blocking Buffer (e.g., Assay Buffer with 3% BSA)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Add 100 µL of target protein solution (e.g., 2 µg/mL in PBS) to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Assay Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Compound Addition: Add 50 µL of serially diluted test compounds to the appropriate wells. Add 50 µL of buffer for control wells.
-
Ligand Addition: Add 50 µL of biotinylated ligand (at a concentration equal to its Kd) to all wells. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of Streptavidin-HRP solution (diluted in Assay Buffer) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2, performing 5 washes this time.
-
Development: Add 100 µL of TMB substrate to each well. Incubate until sufficient color develops (5-15 minutes).
-
Stopping: Add 100 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Functional Assay
This type of assay measures the biological response of living cells to the test compound, determining its functional potency (EC50) or inhibitory capacity.[20][21][22]
Materials:
-
Relevant cell line expressing the target of interest
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Test compounds (serially diluted)
-
Assay reagent specific to the cellular readout (e.g., cAMP detection kit, calcium flux dye, luciferase reporter substrate)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired treatment period (can range from minutes to hours depending on the pathway).
-
Assay Reagent Addition: Follow the manufacturer's instructions for the specific detection reagent. This may involve adding the reagent directly to the wells or lysing the cells first.
-
Incubation: Incubate for the time specified by the reagent kit to allow the signal to develop.
-
Detection: Measure the signal (luminescence or fluorescence) using a compatible plate reader.
-
Analysis: Normalize the data to controls (vehicle = 0% effect, positive control = 100% effect). Plot the response against the log concentration of the compound and fit to a dose-response curve to determine the EC50 value.
Protocol 3: In Vitro ADME Profiling - Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[23][24][25]
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
96-well incubation plate and a deep-well collection plate
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a master mix of microsomes in phosphate buffer. In separate tubes, prepare the NADPH regenerating system.
-
Compound Addition: In the incubation plate, add a small volume of test compound working solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubation: Add the microsome master mix to the wells. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the NADPH regenerating system to the wells. This is the T=0 time point for the reaction. For the T=0 sample, immediately transfer an aliquot to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Time Course: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and transfer them to the collection plate containing the stop solution (acetonitrile).
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Part 4: Data Synthesis and Strategic Decision-Making
The ultimate goal of these studies is to build a clear picture of how structural changes affect key properties. A well-designed decision-making framework is crucial for efficiently advancing a chemical series.
Decision-Making Framework for Bioisostere Selection
This diagram illustrates a simplified logic tree for choosing a bioisosteric replacement based on the optimization goals for a lead compound.
Caption: Decision tree for selecting a bioisosteric replacement strategy.
By systematically synthesizing and testing analogs suggested by this framework, research teams can efficiently navigate chemical space. The data generated from the experimental protocols should be compiled into a master table, allowing for a holistic comparison of all compounds and the identification of clear trends that will guide the design of the next generation of molecules.
References
- Wan, H., & Holmén, A. G. (2009). High throughput screening of physicochemical properties and in vitro ADME profiling in drug discovery. Combinatorial Chemistry & High Throughput Screening, 12(3), 315–329.
- Wang, J., & Skolnik, S. (2009). Recent advances in physicochemical and ADMET profiling in drug discovery. Chemistry & Biodiversity, 6(10), 1887–1899.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro ADME profiling in drug discovery and development: an overview. Current Drug Metabolism, 7(8), 889-901.
- Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting.
- Agilent. (n.d.). ADME Assays.
- IQVIA. (n.d.). ADME Assays & Metabolite Profiling and Identification Services.
- Patsnap. (2025, May 21). What is the role of bioisosterism in drug design? Synapse.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- Wikipedia. (n.d.). Ligand binding assay.
- Author. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Publication.
- White, B. (2024, February 12). Ligand Binding Assay. YouTube.
- Bremner, J. B., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Solubility of Things. (n.d.). Structure-Activity Relationship (SAR).
- Author. (Year). Bioisosterism: A Rational Approach in Drug Design. Publication.
- Author. (Year). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
- RSC Publishing. (2024, June 24). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Wiley. (n.d.). Ligand-Binding Assays.
- Hamnett, R. (2025, January 31). Cell-Based Assays Guide. Antibodies.com.
- Author. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Publication.
- Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis.
- Abcam. (n.d.). In-cell ELISA protocol.
- Author. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Publication.
- NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
- Author. (Year). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
- G. G. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 15(19), 6342-6351.
- Rao, H. S. P. (2023, December 20). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate.
- Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry.
- Author. (Year). Bioisosteres of Common Functional Groups. Publication.
- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Rai, D. (2024, April 8). SAR BY NMR: Fragment-based drug discovery. YouTube.
- Author. (Year). Common bioisosteres of different functional groups. ResearchGate.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
- Author. (2016, May 2). On Exploring Structure Activity Relationships. PMC - NIH.
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. drughunter.com [drughunter.com]
- 4. baranlab.org [baranlab.org]
- 5. ctppc.org [ctppc.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. download.e-bookshelf.de [download.e-bookshelf.de]
- 20. creativebiolabs.net [creativebiolabs.net]
- 21. sptlabtech.com [sptlabtech.com]
- 22. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 23. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Crystal Structure Analysis of 2-Bromo-3-fluoro-6-methoxypyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solid-State Structure in Drug Design
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is of paramount importance. This crystalline architecture, or crystal lattice, dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] The phenomenon of polymorphism, where a single compound can adopt multiple crystalline forms, presents both a challenge and an opportunity.[3][4] Different polymorphs of the same API can exhibit dramatically different therapeutic efficacy and manufacturing characteristics.[1][5] Therefore, a thorough understanding and control of the crystal structure are non-negotiable for ensuring drug safety, efficacy, and intellectual property protection.[3]
This guide focuses on the substituted pyridine class of compounds, specifically 2-Bromo-3-fluoro-6-methoxypyridine, a scaffold of interest in medicinal chemistry. While a public crystal structure for this exact molecule is not available in the Cambridge Structural Database (CSD), this guide will provide a comparative analysis. We will use the known crystal structure of a closely related analogue, 2-Bromo-3-hydroxy-6-methylpyridine , as a foundational case study. By examining its crystal packing and intermolecular interactions, we can extrapolate and predict the structural behavior of this compound and other derivatives. This guide will delve into the key intermolecular forces at play, provide detailed experimental protocols for characterization, and offer a framework for predictive analysis in the absence of direct experimental data.
Case Study: Crystal Structure of 2-Bromo-3-hydroxy-6-methylpyridine
The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine provides a valuable starting point for understanding how substituted bromopyridines organize in the solid state. The crystallographic data for this compound reveals an orthorhombic crystal system, space group Pbca, with eight molecules in the unit cell.[1]
| Crystallographic Parameter | Value |
| Chemical Formula | C₆H₆BrNO |
| Molecular Weight | 188.03 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| V (ų) | 1377.1 (4) |
| Z | 8 |
| Temperature (K) | 298 |
Data sourced from Singh et al. (2013).[1]
The crystal packing of this molecule is primarily dictated by a network of hydrogen bonds. Specifically, O—H⋯N hydrogen bonds link the molecules into chains along the a-axis. These chains are further interconnected by weaker C—H⋯Br hydrogen bonds, forming corrugated two-dimensional networks.[1] This demonstrates the crucial role of the hydroxyl group as a strong hydrogen bond donor and the pyridine nitrogen as an acceptor in defining the supramolecular architecture.
Comparative Analysis and Predictive Insights for this compound
While the crystal structure of this compound is yet to be publicly reported, we can hypothesize its potential intermolecular interactions and crystal packing by comparing its substituents to our case study.
Substituent Effects on Intermolecular Interactions:
| Interaction Type | 2-Bromo-3-hydroxy-6-methylpyridine | Predicted for this compound |
| Hydrogen Bonding | Strong O—H⋯N hydrogen bonds are the primary drivers of crystal packing. | The methoxy group (–OCH₃) is a much weaker hydrogen bond donor than the hydroxyl group (–OH). However, the pyridine nitrogen remains a potential acceptor. Weak C—H⋯O or C—H⋯N interactions may be present. |
| Halogen Bonding | C—H⋯Br interactions are present, acting as secondary linkers. | The presence of both bromine and fluorine opens up the possibility of halogen bonding (C–Br⋯N, C–Br⋯O, C–F⋯H, etc.). The electrophilic region on the bromine atom could interact with the nitrogen or oxygen lone pairs of neighboring molecules. |
| π–π Stacking | Not reported as a dominant interaction in the case study. | The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density of the pyridine ring, potentially leading to favorable π–π stacking interactions. |
| Dipole-Dipole Interactions | Present due to the polar nature of the molecule. | The highly electronegative fluorine atom will introduce a strong dipole moment, likely leading to significant dipole-dipole interactions that will influence crystal packing. |
Predicted Supramolecular Synthons:
Given the absence of a strong hydrogen bond donor, the crystal packing of this compound is less likely to be dominated by the strong, directional O—H⋯N chains seen in the analogue. Instead, a more complex interplay of weaker interactions is expected. We might anticipate:
-
Halogen-bonded chains or dimers: The C–Br⋯N or C–Br⋯O interactions could form linear or cyclic motifs.
-
Sheet-like structures: Driven by a combination of weak hydrogen bonds and π–π stacking.
-
Polymorphism: The presence of multiple, energetically similar interaction modes (halogen vs. π-stacking vs. dipole-dipole) increases the likelihood of polymorphism, where different crystallization conditions could yield different crystal forms.[1][2][3]
The following diagram illustrates the potential key intermolecular interactions that could direct the crystal packing of this compound.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Experimental Protocols
For researchers aiming to determine the crystal structure of this compound or its derivatives, the following workflow provides a comprehensive approach.
1. Synthesis and Purification:
A plausible synthetic route to this compound could involve the bromination of a corresponding 3-fluoro-6-methoxypyridine precursor. It is crucial that the final product is purified to a high degree (>99%), as impurities can inhibit crystallization. Techniques such as column chromatography followed by recrystallization or sublimation are recommended.
2. Crystallization Screening:
The search for suitable single crystals is often the most challenging step. A systematic screening of various crystallization conditions is essential.
-
Solvent Selection: A wide range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexane, and toluene, as well as binary mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a poor solvent (an "anti-solvent") in a sealed container. The slow diffusion of the anti-solvent into the compound solution reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is a critical parameter.
-
3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Solution:
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by SC-XRD.
-
Mounting: The crystal is carefully mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion), a cryo-loop and a cryo-stream are used.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to achieve the best possible fit.
The following diagram outlines the general workflow for crystal structure determination.
Caption: General workflow for the determination of a small molecule crystal structure.
Conclusion
The detailed analysis of a molecule's crystal structure is an indispensable component of modern pharmaceutical science. While the crystal structure of this compound remains to be determined, a comparative approach using known structures of analogues like 2-Bromo-3-hydroxy-6-methylpyridine offers significant predictive power. By understanding the interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions, researchers can anticipate the supramolecular chemistry of this important class of compounds. This predictive capability is crucial for designing crystallization experiments, anticipating potential polymorphism, and ultimately, for the rational design of pharmaceutical materials with optimal properties. The experimental protocols outlined in this guide provide a robust framework for obtaining the definitive crystal structure, which will be a valuable addition to the public scientific record and a key piece of data for any drug development program involving this molecular scaffold.
References
- Vertex AI Search. (2026). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. [Online].
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Online]. Available at: [Link]
- PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. [Online].
- Gautam, S., & Sharma, P. C. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Young Pharmacists, 5(4), 116-120. [Online].
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Online].
Sources
- 1. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-fluoro-6-methoxypyridine
Understanding the Hazard Profile
2-Bromo-3-fluoro-6-methoxypyridine belongs to the class of halogenated pyridines. Compounds in this family are generally considered hazardous. Based on data from similar molecules, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Hazard Summary Table
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is crucial to establish a safe working environment and don the appropriate PPE.
-
Engineering Controls : All handling of this compound and its waste must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended.[1] Always inspect gloves for integrity before use.
-
Protective Clothing : A buttoned lab coat and closed-toe shoes are required.[2][3] For larger quantities or in the event of a spill, consider a chemical-resistant apron.
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Researcher's Guide to the Safe Handling of 2-Bromo-3-fluoro-6-methoxypyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovative research and development. 2-Bromo-3-fluoro-6-methoxypyridine, a substituted pyridine, represents a class of compounds pivotal in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique structural motifs, a halogenated and methoxylated pyridine ring, offer versatile reactivity for molecular architects. However, this reactivity also necessitates a profound respect for its potential hazards and a meticulous approach to its handling.
This guide provides a comprehensive, experience-driven framework for the safe utilization of this compound in a laboratory setting. It is designed to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experimental work.
Hazard Identification and Risk Assessment: Understanding the Adversary
Key Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these potential hazards, a thorough risk assessment must be conducted before any experimental work begins. This involves evaluating the quantities of the compound to be used, the nature of the experimental procedures (e.g., heating, agitation), and the potential for aerosol generation.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is non-negotiable when handling this compound.[2] A multi-layered approach is essential to prevent exposure through all potential routes.
Hand Protection
Standard nitrile gloves may offer initial protection for incidental contact, but for prolonged handling or in the event of a spill, more robust options are necessary.[3] Consider double-gloving with a thicker, chemical-resistant outer glove.
| Glove Material | Utility for Halogenated Aromatic Compounds |
| Nitrile | Good for incidental contact.[3] |
| Neoprene | Recommended for resistance to acids and some solvents.[4] |
| Butyl Rubber | Provides superior resistance to many organic solvents.[4] |
| Viton® | Offers excellent protection against aromatic and chlorinated solvents.[5] |
Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Eye and Face Protection
Chemical splash goggles are mandatory to provide a seal around the eyes.[5] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in conjunction with goggles.[5]
Body Protection
A flame-retardant lab coat is the minimum requirement.[6] For tasks with a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection such as a full-face respirator with organic vapor cartridges may be necessary.[4][7]
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound.
Preparation and Pre-Handling Check
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit Availability: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
Handling and Experimental Work
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: Assemble all glassware and equipment within the fume hood. Ensure all joints are properly sealed.
-
Heating and Agitation: If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely. Avoid localized overheating. Ensure smooth and controlled stirring to prevent splashing.
-
Work-up and Extraction: Perform all quenching, extraction, and purification steps within the fume hood. Be mindful of potential pressure build-up during extractions.
Post-Handling and Decontamination
-
Decontamination of Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent.
-
Glassware Cleaning: Decontaminate all glassware with a suitable solvent before removing it from the fume hood for final cleaning.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.
Waste Disposal: A Responsible Conclusion
Proper waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, contaminated solvents, and disposable PPE, must be segregated as "Halogenated Organic Waste."[6]
-
Container Labeling: Use a designated, leak-proof, and clearly labeled waste container.[6] The label should include "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.
-
Disposal Pathway: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8]
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.[6]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: A flowchart illustrating the key steps and decision points for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the synthetic potential of this compound, driving forward the frontiers of chemical science while prioritizing personal and environmental safety.
References
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
- Princeton EHS. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2009, June 4). SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine.
- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Bromo-6-(methylsulfonyl)pyridine.
- ChemicalBook. (2025, July 19). 6-BROMO-2-FLUORO-3-METHOXYPYRIDINE - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride.
- ACS GCI Pharmaceutical Roundtable. (2026, February 8). Pyridine Ring Synthesis - Reagent Guides.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Bromopyridine.
- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - 2-Bromo-5-methylpyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine.
- Echemi. (n.d.). 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets.
- Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
